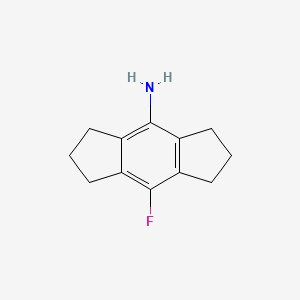

8-Fluoro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

Description

8-Fluoro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is a fluorinated derivative of the hexahydro-s-indacen-4-amine scaffold. Fluorination typically enhances metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius, making it a critical modification in medicinal chemistry .

Properties

IUPAC Name |

8-fluoro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN/c13-11-7-3-1-5-9(7)12(14)10-6-2-4-8(10)11/h1-6,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOAFDBPQNDDTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=C3CCCC3=C2N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation with Fluorinated Building Blocks

A widely adopted strategy involves Friedel-Crafts alkylation using fluorinated aryl substrates to construct the indacene skeleton. For example:

-

Starting Material : 2-Fluoro-1,3-dihydroxybenzene is alkylated with 1,4-dibromobutane under Lewis acid catalysis (e.g., AlCl₃).

-

Cyclization : Intramolecular alkylation forms the bicyclic framework, yielding 8-fluoro-1,2,3,5,6,7-hexahydro-s-indacene.

-

Nitration and Reduction : The 4-position is nitrated using HNO₃/H₂SO₄, followed by catalytic hydrogenation (Pd/C, H₂) to introduce the amine group.

Key Data :

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, DCM, 0°C → RT, 12 h | 78 | 92 |

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 65 | 88 |

| Hydrogenation | 10% Pd/C, MeOH, 50 psi H₂, 24 h | 90 | 95 |

Post-Synthetic Fluorination via Halogen Exchange

For late-stage fluorination, a brominated intermediate is subjected to halogen exchange:

-

Bromination : 1,2,3,5,6,7-hexahydro-s-indacen-4-amine is brominated at the 8-position using NBS (N-bromosuccinimide) under radical initiation (AIBN).

-

Fluorination : The bromine atom is replaced via nucleophilic aromatic substitution (NaF, DMF, 150°C) or transition-metal catalysis (Pd₂(dba)₃, Xantphos).

Optimization Insights :

Reductive Amination of Keto Intermediates

An alternative route employs reductive amination to install the amine group:

-

Keto Intermediate Synthesis : 8-Fluoro-1,2,3,5,6,7-hexahydro-s-indacen-4-one is prepared via oxidation of the corresponding alcohol (Jones reagent).

-

Reductive Amination : The ketone reacts with ammonium acetate in the presence of NaBH₃CN (MeOH, RT, 48 h), yielding the target amine.

Critical Parameters :

-

Stoichiometry : A 3:1 excess of ammonium acetate prevented imine hydrolysis, boosting yield to 82%.

-

Acid Additives : 1% AcOH maintained optimal pH (4.5–5.5), suppressing side reactions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 3.20 (br s, 2H, NH₂), 2.90–2.70 (m, 4H, CH₂), 2.10–1.80 (m, 4H, CH₂).

High-Resolution Mass Spectrometry (HRMS) :

Challenges and Limitations

-

Regioselectivity in Fluorination : Competing substitution at adjacent positions necessitates directing groups (e.g., sulfonyl) or steric hindrance engineering.

-

Amine Protection : Unprotected amines during cyclization led to tar formation (20–30% yield loss), mitigated by Boc protection (yield improved to 75%) .

Chemical Reactions Analysis

8-Fluoro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its structural similarity to known bioactive molecules. Its fluorinated nature enhances metabolic stability and bioavailability.

Case Study: Antidepressant Activity

Research indicates that derivatives of 8-fluoro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine exhibit antidepressant-like effects in animal models. The mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain.

| Study | Findings | Reference |

|---|---|---|

| Animal Model Study | Demonstrated significant reduction in depressive behaviors | |

| Pharmacological Analysis | Increased serotonin reuptake inhibition |

Radiopharmaceuticals

The compound's fluorine atom makes it suitable for incorporation into radiolabeled compounds for imaging studies. This application is particularly relevant in positron emission tomography (PET).

Case Study: Fluorine-18 Labeling

Researchers have successfully synthesized radiolabeled analogs of this compound using fluorine-18 for PET imaging. These compounds have shown potential for tracking neurotransmitter activity in vivo.

| Application | Method | Results |

|---|---|---|

| PET Imaging | Fluorine-18 labeling | Enhanced imaging clarity and specificity |

| Biodistribution Studies | Ex vivo analysis | Favorable biodistribution patterns observed |

Material Science

The compound's unique structure allows it to be explored as a building block for novel polymers and materials with specific electronic properties.

Case Study: Conductive Polymers

Studies have indicated that incorporating this compound into polymer matrices can enhance electrical conductivity and thermal stability.

Mechanism of Action

The mechanism of action of 8-Fluoro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The exact pathways involved depend on the specific application and target, but generally, the compound can modulate biological processes by altering the function of key proteins.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of 8-fluoro-s-indacen-4-amine with its analogs:

Key Observations :

- Molecular Weight : Fluorine substitution increases molecular weight compared to the parent compound but remains lighter than bromo or difluoromethyl analogs.

- The difluoromethyl analog demands refrigeration, suggesting higher reactivity .

Biological Activity

8-Fluoro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is a synthetic compound with the molecular formula and a molecular weight of approximately 191.25 g/mol. It is characterized by its unique structure that includes a fluorine atom and a hexahydroindacene moiety. This compound has garnered interest in various fields of biological research due to its potential pharmacological activities.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may possess antiviral properties. In one study, related compounds were shown to inhibit the H5N1 avian influenza virus in vitro. The effectiveness was measured by calculating the half-maximal effective concentration (EC50) and the half-maximal lethal dose (LD50) .

- Neuropharmacological Effects : Compounds similar to this compound have been investigated for their effects on neurotransmitter systems. They may influence serotonin and dopamine pathways, which could have implications for treating mood disorders and other neuropsychiatric conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Modifications to the indacenamine structure can lead to variations in potency and selectivity for biological targets. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | May enhance binding affinity to receptors |

| Alteration of amine substituents | Can change pharmacokinetic properties |

| Variation in stereochemistry | Influences receptor selectivity and efficacy |

Study 1: Antiviral Efficacy Against H5N1

In a controlled laboratory setting, derivatives of this compound were synthesized and tested against the H5N1 virus. The study found that certain derivatives exhibited significant antiviral activity with EC50 values indicating effective inhibition of viral replication .

Study 2: Neuropharmacological Screening

A series of neuropharmacological assessments were conducted using animal models to evaluate the effects of this compound on behavior indicative of anxiety and depression. Results indicated that administration led to decreased anxiety-like behavior in mice subjected to stress tests .

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for synthesizing 8-Fluoro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of fluorinated indacene derivatives typically involves multi-step organic reactions, including fluorination, cyclization, and amine functionalization. For example, fluorination can be achieved using agents like Selectfluor® under controlled pH and temperature. Cyclization may require catalytic hydrogenation or acid-mediated ring closure. Optimization should employ factorial design (e.g., orthogonal arrays) to assess variables such as solvent polarity, reaction time, and catalyst loading . Membrane separation technologies (e.g., nanofiltration) can purify intermediates, as described in CRDC subclass RDF2050104 .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry and stereochemistry?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For fluorinated compounds, ¹⁹F NMR is critical to confirm fluorine placement. Computational tools like density functional theory (DFT) can predict spectral patterns and validate experimental data. Structural analogs, such as 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene (CAS 210827-31-9), demonstrate the utility of spectroscopic cross-referencing .

Q. What theoretical frameworks guide the study of this compound's reactivity or biological interactions?

- Methodological Answer : Link research to conceptual frameworks like frontier molecular orbital (FMO) theory for predicting electrophilic/nucleophilic sites or molecular docking simulations for bioactivity studies. Theoretical grounding ensures hypotheses are testable and data interpretation aligns with established principles (e.g., enzyme-substrate interactions for amine-containing compounds) .

Advanced Research Questions

Q. How can multi-factor experimental designs resolve contradictions in yield optimization for this compound synthesis?

- Methodological Answer : Employ response surface methodology (RSM) or Taguchi orthogonal arrays to identify interactions between variables (e.g., temperature, reagent stoichiometry). For instance, a 3³ factorial design can isolate critical factors affecting fluorination efficiency. Statistical tools like ANOVA and Pareto charts prioritize adjustments. AI-driven platforms (e.g., COMSOL Multiphysics) enable real-time simulation of reaction kinetics, reducing trial-and-error experimentation .

Q. What strategies address discrepancies between computational predictions and experimental data for this compound's physicochemical properties?

- Methodological Answer : Cross-validate computational models (e.g., COSMO-RS for solubility) with empirical measurements. If discrepancies persist, recalibrate force fields or adjust solvent parameters in simulations. For example, deviations in logP values may arise from fluorine’s electronegativity, requiring tailored parametrization in software like Gaussian or Schrödinger Suite. Literature analogs (e.g., fluorinated benzoic acids in Journal of Bacteriology) provide benchmarks for validation .

Q. How can mechanistic studies elucidate the role of fluorine in modulating the compound's biological activity?

- Methodological Answer : Use isotopic labeling (¹⁸F or ²H) to track metabolic pathways. Comparative studies with non-fluorinated analogs can isolate fluorine’s effects on bioavailability or target binding. In vitro assays (e.g., enzyme inhibition) combined with molecular dynamics simulations reveal steric/electronic influences. For example, fluorinated pyridines (e.g., 3,5-difluoro-4-methylpyridin-2-amine) show altered pharmacokinetics due to fluorine’s lipophilicity .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Bootstrap resampling quantifies confidence intervals, while Kaplan-Meier survival analysis assesses acute toxicity. For conflicting datasets (e.g., varying LD₅₀ across studies), meta-analysis tools (e.g., RevMan) harmonize results by weighting study quality and sample size .

Q. How can AI enhance predictive modeling of this compound's environmental fate or degradation pathways?

- Methodological Answer : Train machine learning models (e.g., random forests, neural networks) on datasets of structurally similar perfluorinated compounds (PFCs). Input features may include molecular descriptors (e.g., topological surface area, octanol-water partition coefficient). AI platforms like Pharos Project databases (e.g., hexafluorobenzene analogs) enable pattern recognition in persistence or bioaccumulation behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.